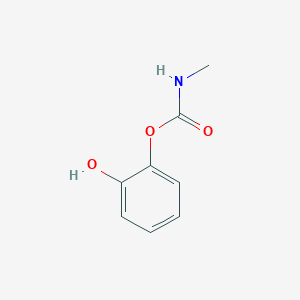

o-Hydroxyphenyl methylcarbamate

説明

o-Hydroxyphenyl methylcarbamate (CAS: Not explicitly provided; structurally analogous to metabolites in ) is a hydroxylated derivative of aryl methylcarbamate insecticides. It is primarily identified as a metabolite of propoxur (o-isopropoxyphenyl methylcarbamate), a fast-acting carbamate insecticide used against mosquito larvae (Culex pipiens fatigans) . The compound arises via enzymatic hydroxylation during propoxur metabolism in both resistant and susceptible insect populations. This metabolic pathway, mediated by NADPH-dependent oxidases and conjugation enzymes, contributes to detoxification and insecticide resistance .

特性

CAS番号 |

10309-97-4 |

|---|---|

分子式 |

C8H9NO3 |

分子量 |

167.16 g/mol |

IUPAC名 |

(2-hydroxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11) |

InChIキー |

CEHPRGMPLPBMLL-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=CC=C1O |

正規SMILES |

CNC(=O)OC1=CC=CC=C1O |

他のCAS番号 |

10309-97-4 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Carbamate Compounds

Carbamate insecticides share a core structure where a methylcarbamate group (-O(CO)NCH₃) is attached to an aromatic ring. Substituents on the aromatic ring critically influence their bioactivity, metabolic stability, and toxicity. Below is a detailed comparison with key analogs:

Propoxur (o-Isopropoxyphenyl Methylcarbamate)

- Structure : A phenyl ring with an o-isopropoxy group.

- Role : Parent compound of o-hydroxyphenyl methylcarbamate.

- Activity: Fast-acting insecticide causing rapid knockdown in mosquitoes. Resistance arises via hydroxylation (to o-hydroxyphenyl methylcarbamate) and conjugation, reducing efficacy .

- Metabolism : Generates at least 10 metabolites, including o-hydroxyphenyl methylcarbamate, through hydroxylation and glucosidation .

1-Naphthyl Methylcarbamate (Sevin®)

- Structure : Methylcarbamate linked to a naphthalene ring.

- Activity : Broad-spectrum insecticide targeting acetylcholine esterase (AChE).

- Resistance: Monofactorial inheritance in houseflies when synergized with piperonyl butoxide, contrasting with polygenic resistance in other carbamates .

- Key Difference : The naphthyl group enhances lipid solubility, increasing persistence in biological systems compared to phenyl derivatives .

m-Cumenyl Methylcarbamate (3-Isopropylphenyl Methylcarbamate)

- Structure : Phenyl ring with a meta-isopropyl group.

- Activity : Potent AChE inhibitor; used in insecticide formulations.

- Toxicity: Boiling point 162–165°F; dust explosion risk noted in safety data .

- Morphological Impact : Produces cellular profiles similar to other AChE inhibitors like propoxur, suggesting shared mechanisms .

4-Dimethylamino-3,5-Xylyl Methylcarbamate (Zectran®)

- Structure: Dimethylamino and methyl groups at positions 4, 3, and 5.

- Activity : Targets AChE with high specificity; used in agricultural pest control.

- Resistance: Monofactorial inheritance in houseflies, indicating a single major resistance gene .

3,5-Diisopropylphenyl Methylcarbamate

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Hydroxylation : Reduces insecticidal activity but facilitates detoxification (e.g., o-hydroxyphenyl methylcarbamate vs. propoxur) .

- Electron-Withdrawing Groups : Halogens (e.g., bromine in derivatives) increase AChE binding affinity but may elevate mammalian toxicity.

- Bulky Groups : tert-Butyl or isopropyl substituents (e.g., m-cumenyl methylcarbamate) enhance metabolic stability and target-site binding .

Data Tables

Table 1: Comparative Properties of Selected Carbamates

*Calculated based on molecular formula C₈H₉NO₃.

Table 2: Resistance Mechanisms in Houseflies

Q & A

Q. What are the optimal synthetic routes for o-hydroxyphenyl methylcarbamate, and how can reaction yields be improved?

The synthesis of o-hydroxyphenyl methylcarbamate can be optimized using catalytic methods. For example, Zn/Al/Ce mixed oxide catalysts derived from hydrotalcites enhance carbamate formation by promoting nucleophilic substitution between phenyl hydroxyl groups and methyl carbamate precursors . Key parameters include temperature (80–120°C), solvent polarity (e.g., dimethylformamide), and catalyst loading (5–10 mol%). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC helps identify byproducts (e.g., unreacted phenol derivatives), which can be minimized by adjusting stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing o-hydroxyphenyl methylcarbamate’s purity and structural integrity?

- Spectroscopy : FT-IR confirms the presence of carbamate C=O stretching (1680–1720 cm⁻¹) and phenolic O-H absorption (3200–3500 cm⁻¹). UV-Vis spectroscopy detects aromatic π→π* transitions (λmax ≈ 270 nm) .

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves impurities (retention time: 8–10 min) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 196.06) .

Q. How does o-hydroxyphenyl methylcarbamate’s stability vary under different storage conditions?

The compound is sensitive to hydrolysis in acidic or alkaline environments. Stability studies show:

Q. What safety protocols are critical when handling o-hydroxyphenyl methylcarbamate in the laboratory?

- Ventilation : Use fume hoods to limit aerosol exposure; local exhaust ventilation reduces airborne concentrations below 1 mg/m³ .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular contact.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling elucidate o-hydroxyphenyl methylcarbamate’s reaction pathways and electronic properties?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict nucleophilic attack mechanisms at the carbamate carbonyl group. Fukui indices identify electrophilic sites prone to hydrolysis. Molecular dynamics simulations (MD) in aqueous solutions reveal solvent interactions influencing degradation rates .

Q. What are the primary degradation pathways of o-hydroxyphenyl methylcarbamate in environmental matrices, and how can they be monitored?

In soil and water, microbial degradation produces o-cresol and methylamine via enzymatic cleavage. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) quantifies degradation products at sub-ppb levels. Isotopic labeling (e.g., ¹³C-carbamate) tracks metabolic pathways in bioremediation studies .

Q. How does o-hydroxyphenyl methylcarbamate interact with biological targets, such as acetylcholinesterase (AChE)?

Enzyme inhibition assays using Ellman’s method show competitive binding at AChE’s catalytic site (Ki ≈ 10⁻⁶ M). Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the carbamate oxygen and Ser203 residue, mimicking acetylcholine interactions. Synergistic effects with organophosphate inhibitors require dose-response validation .

Q. How can contradictory data on o-hydroxyphenyl methylcarbamate’s bioactivity be resolved?

Discrepancies in IC50 values (e.g., AChE inhibition) often arise from assay conditions (pH, temperature) or impurity interference. Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and stringent purity checks (≥98% by HPLC) improve reproducibility. Meta-analyses of published datasets identify outliers linked to unoptimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。